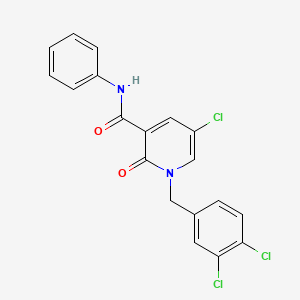

5-chloro-1-(3,4-dichlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide

Description

Properties

IUPAC Name |

5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl3N2O2/c20-13-9-15(18(25)23-14-4-2-1-3-5-14)19(26)24(11-13)10-12-6-7-16(21)17(22)8-12/h1-9,11H,10H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOKOBIMZNEJOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-1-(3,4-dichlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound notable for its diverse biological activities. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , characterized by a pyridine ring with multiple substitutions that enhance its reactivity and biological profile. The presence of chloro and dichlorobenzyl groups contributes to its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes linked to cancer progression and inflammation. It may alter enzyme conformation through hydrogen bonding and hydrophobic interactions.

- Receptor Modulation : Interaction with receptors can lead to modulation of signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve both intrinsic and extrinsic apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15.4 | Induction of apoptosis |

| MCF-7 | 12.8 | Cell cycle arrest |

| A549 | 10.5 | Inhibition of proliferation |

Anti-inflammatory Properties

In addition to anticancer effects, the compound has shown promise in reducing inflammation. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in macrophages.

Case Studies

- Study on HeLa Cells : A study investigated the effects of the compound on HeLa cells, revealing that it significantly reduced cell viability by inducing apoptosis through caspase activation pathways .

- MCF-7 Cell Line Analysis : Another study demonstrated that treatment with this compound led to G1 phase arrest in MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer .

- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to controls, supporting its efficacy as an anticancer agent .

Comparison with Similar Compounds

Pyridinecarboxylic Acid Derivatives

- 5-Chloro-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (Sigma-Aldrich): This analog replaces the N-phenyl carboxamide with a carboxylic acid group at position 3. The SMILES string (O=C(C(C(O)=O)=CC(Cl)=C1)N1CC2=CC=C(C(Cl)=C2)Cl) confirms the retention of the 3,4-dichlorobenzyl group, suggesting shared synthetic intermediates with the target compound .

- 5-Chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (Santa Cruz Biotechnology): The oxo group at position 6 instead of position 2 modifies the electron distribution across the pyridine ring.

Trifluoromethyl-Substituted Analogs

- 5-Chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid (ChemSpider ID: 338977-66-5):

The replacement of the 3,4-dichlorobenzyl group with a 4-(trifluoromethyl)benzyl group introduces a strong electron-withdrawing substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity (logP), which may improve blood-brain barrier penetration but reduce aqueous solubility. This structural variation highlights the trade-off between pharmacokinetic properties and target engagement .

Functional Group Modifications

Carboxamide vs. Carboxylic Acid

The N-phenyl carboxamide in the target compound provides a hydrogen-bond acceptor/donor pair, facilitating interactions with polar residues in protein binding pockets. In contrast, carboxylic acid derivatives (e.g., Sigma-Aldrich’s compound) exhibit higher acidity (pKa ~4-5), which may limit cellular uptake in physiological environments due to ionization .

Halogen Substitution Effects

- 3,4-Dichlorobenzyl vs. 4-Trifluoromethylbenzyl : The 3,4-dichlorobenzyl group increases lipophilicity (ClogP ≈ 3.5) and may enhance hydrophobic interactions in target binding. Conversely, the trifluoromethyl group introduces steric bulk and electronic effects that could disrupt π-π stacking or van der Waals interactions .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 5-chloro-1-(3,4-dichlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide?

Answer:

A typical synthetic route involves coupling reactions using carbodiimide-based reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF (dimethylformamide) as the solvent. Key steps include:

- Amide bond formation : Activation of the carboxylic acid group with EDCI/HOBt to react with aniline derivatives.

- Purification : Extraction with chloroform, washing with acidic/basic solutions, and recrystallization from ethanol (e.g., yields ~60–70%) .

- Characterization : Confirmation via , mass spectrometry (ESI), and elemental analysis .

Advanced: How can researchers resolve contradictions in bioactivity data for this compound across different studies?

Answer:

Contradictions may arise from variations in experimental conditions (e.g., solvent polarity, pH) or biological assay protocols. To address this:

- Controlled replication : Repeat assays under standardized conditions (e.g., fixed DMSO concentration for solubility).

- Structural analogs : Compare activity trends with derivatives (e.g., halogen-substituted analogs from and ) to identify substituent effects.

- Statistical validation : Apply multivariate analysis (e.g., PCA) to isolate variables affecting bioactivity .

Basic: What analytical techniques are critical for validating the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : (400–600 MHz) detects aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.4–2.7 ppm) .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- Elemental Analysis : Validates C, H, N, and Cl content (e.g., ±0.4% deviation from theoretical values) .

Advanced: What computational strategies predict the binding affinity of this compound with biological targets?

Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) via hydrogen bonding with the pyridinecarboxamide core.

- QSAR modeling : Correlate substituent effects (e.g., dichlorobenzyl group) with bioactivity using descriptors like logP and Hammett constants .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking predictions .

Basic: How does the solubility profile of this compound influence experimental design?

Answer:

- Solvent selection : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO).

- Stock solutions : Prepare 10 mM solutions in DMSO for in vitro assays, ensuring final DMSO concentration ≤1% to avoid cytotoxicity .

- Stability : Store at −20°C under inert atmosphere to prevent hydrolysis of the carboxamide group .

Advanced: What strategies optimize reaction yields during large-scale synthesis?

Answer:

- Catalyst screening : Test alternative coupling agents (e.g., DCC over EDCI) to enhance amide bond efficiency.

- Process control : Implement continuous flow reactors for precise temperature/pH regulation during exothermic steps .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability and ease of purification .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Waste disposal : Neutralize acidic/basic wash solutions before disposal (e.g., 0.2 M HCl/NaOH) .

- Storage : Keep in amber vials at −20°C, away from ignition sources due to organic solvent residues .

Advanced: How can researchers investigate the metabolic stability of this compound?

Answer:

- In vitro assays : Use liver microsomes (human/rat) to measure half-life () via LC-MS quantification of parent compound depletion.

- Metabolite identification : Employ high-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- CYP inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

Basic: What structural analogs of this compound are reported, and how do they differ in activity?

Answer:

- Halogen-substituted analogs : Replacement of Cl with F (e.g., 5-fluoro derivatives) reduces logP but may enhance membrane permeability .

- Pyrazole hybrids : Substitution at the pyridine core (e.g., 4-cyano groups) improves kinase inhibition (IC values <1 µM) .

Advanced: What experimental frameworks validate the compound’s mechanism of action in cellular models?

Answer:

- Gene knockout : Use CRISPR/Cas9 to silence putative targets (e.g., AKT1) and assess rescue of phenotype.

- Phosphoproteomics : Identify downstream signaling nodes via SILAC (stable isotope labeling) and LC-MS/MS .

- In vivo xenografts : Evaluate efficacy in murine models (e.g., tumor volume reduction >50% at 10 mg/kg dosing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.